N,N-Dipropyl-L-alanine
Description
Contextualization as a Chiral Alanine (B10760859) Derivative
N,N-Dipropyl-L-alanine is classified as a chiral, non-proteinogenic amino acid derivative. ontosight.ai Its core structure originates from L-alanine, one of the fundamental α-amino acids used in the biosynthesis of proteins. wikipedia.org The "L" designation in its name signifies its stereochemical configuration, indicating that it is the levorotatory enantiomer, which is the form predominantly found in nature for amino acids incorporated into proteins. wikipedia.orgacs.org
The defining feature of this compound is the modification at the amino group. In this molecule, two propyl groups (CH₂CH₂CH₃) are attached to the nitrogen atom of the original alanine structure. ontosight.ai This N,N-dialkylation significantly alters the compound's chemical and physical properties compared to the parent L-alanine molecule, including its polarity, steric bulk, and reactivity. ontosight.aitandfonline.com These modifications make it a valuable building block for specific applications where the properties of natural alanine are not suitable. ontosight.ai
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₉NO₂ chemsrc.comepa.gov |
| Molecular Weight | 173.26 g/mol cymitquimica.com |
| Melting Point | 94-95 °C chemsrc.comchemicalbook.com |
| Appearance | White to Almost white powder or crystal cymitquimica.comtcichemicals.com |
| CAS Number | 81854-56-0 chemsrc.comchemicalbook.com |
Historical Perspectives in Chiral Chemistry Research
The study of this compound is situated within the broader historical development of chiral chemistry and asymmetric synthesis. The field of amino acid chemistry began to flourish after the first synthesis of alanine (as a racemic mixture) by Adolph Strecker in 1850. wikipedia.orgacs.org However, the ability to control and utilize specific enantiomers, a cornerstone of modern chemistry, evolved over many decades. kashanu.ac.ir
The specific preparation of N-alkylated amino acids gained traction as researchers sought to create novel molecular structures and modify the properties of peptides. A key method for preparing N-alkylated L-alaninates, including mono- and di-alkylated versions, was described in a modified procedure by Bowman and Stroud in 1950. tandfonline.com This involved the condensation of the amino acid with a relevant aldehyde followed by catalytic hydrogenation, a process that could take several hours to days. tandfonline.com The development of such synthetic methodologies was crucial, as it opened the door for the creation of a wide array of amino acid derivatives, including this compound, for specialized research applications. pageplace.de The progress in asymmetric synthesis has provided more refined tools to create such chiral molecules with high purity, moving beyond classical resolution to more direct synthetic approaches. kashanu.ac.irpageplace.de
Overview of Research Significance in Modern Chemical Sciences
The significance of this compound in contemporary chemical science lies primarily in its role as a specialized building block and a tool for fundamental research. ontosight.ai Its distinct structure is utilized in several key areas:
Asymmetric Synthesis and Catalysis : As a chiral molecule, it serves as a valuable intermediate in the synthesis of more complex, enantiomerically pure compounds. unipd.itmdpi.com The dipropyl groups provide specific steric and electronic properties that can influence the stereochemical outcome of chemical reactions.
Peptide and Medicinal Chemistry : While it is a non-proteinogenic amino acid, this compound can be incorporated into peptides. ontosight.ai This modification is used to alter a peptide's conformational properties, metabolic stability, and receptor binding affinity. ontosight.ai In drug discovery, such derivatives are explored as intermediates for creating pharmaceutical compounds with tailored characteristics. ontosight.aichemicalbook.com
Coordination Chemistry and Material Science : The ability of amino acid derivatives to chelate metal ions is an active area of research. Studies have investigated the complexation of copper(II) ions with N-alkylated L-alanine derivatives, including dipropyl-L-alanine. tandfonline.com These studies are relevant for understanding the speciation of metal complexes and for designing compounds with specific properties, such as superoxide (B77818) dismutase (SOD)-mimetic activity, where lipophilicity is a desired trait. tandfonline.com
Structure
3D Structure
Properties
IUPAC Name |
(2S)-2-(dipropylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2/c1-4-6-10(7-5-2)8(3)9(11)12/h8H,4-7H2,1-3H3,(H,11,12)/t8-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GZRZQYMPUHUFSQ-QMMMGPOBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN(CCC)[C@@H](C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50558344 | |
| Record name | N,N-Dipropyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81854-56-0 | |
| Record name | N,N-Dipropyl-L-alanine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50558344 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis Methodologies and Advanced Chemical Transformations
Stereoselective Synthesis of N,N-Dipropyl-L-alanine and its Analogues
The controlled, three-dimensional arrangement of atoms in molecules is paramount in modern chemistry, particularly for biologically active compounds. The synthesis of this compound, a chiral molecule, necessitates stereoselective methods to ensure the desired enantiomer is produced with high purity.
Biocatalytic Approaches to Enantioselective Synthesis
Biocatalysis has emerged as a powerful and sustainable tool for the synthesis of chiral molecules. Enzymes, with their inherent stereospecificity, offer an environmentally benign alternative to traditional chemical methods. While direct biocatalytic routes for N,N-dialkylated amino acids like this compound are still an evolving area of research, existing enzymatic strategies for related amino acids provide a foundational understanding.
For instance, the "hydantoinase process" is a well-established industrial multi-enzymatic system used for producing various D-amino acids with high yield and enantioselectivity. nih.gov This process utilizes a hydantoin (B18101) racemase, a D-hydantoinase, and a D-carbamoylase in a dynamic kinetic resolution cascade. nih.gov Furthermore, L-amino acid oxidases (LAAO) and L-amino acid deaminases (LAAD) are employed for the enantioselective oxidation of L-amino acids to their corresponding α-keto acids, which can then be used as precursors. nih.gov
Enzyme-catalyzed reactions are increasingly favored over conventional methods due to their high selectivity, efficiency, and milder reaction conditions. researchgate.net The development of engineered enzymes through directed evolution is expanding the scope of biocatalysis to include non-canonical amino acids and novel transformations. nih.gov
Asymmetric Synthetic Strategies Utilizing Chiral Auxiliaries
Asymmetric synthesis employing chiral auxiliaries is a cornerstone of modern organic chemistry for establishing stereocenters with high fidelity. kashanu.ac.ir This methodology involves temporarily incorporating a chiral molecule (the auxiliary) to direct the stereochemical outcome of a reaction, after which it is cleaved to yield the desired enantiomerically enriched product.
One prominent example involves the use of isoxazolidine-based chiral auxiliaries. These auxiliaries can be used to stereoselectively direct the synthesis of naturally occurring L-amino acids from readily available precursors. google.com For example, a 3-substituted isoxazolidine (B1194047) can be used to synthesize L-alanine from propionic acid. google.com The choice of the (R) or (S) configuration of the chiral auxiliary dictates the chirality of the resulting amino acid. google.com
Another widely adopted approach utilizes chiral oxazolidinones, as popularized by Evans' methodology. This strategy has been successfully applied to the asymmetric synthesis of various α-amino acid analogs, including all four isomers of β-methylphenylalanine. renyi.hu The process involves attaching the chiral auxiliary to an acyl group, followed by stereoselective enolate formation and subsequent electrophilic attack. renyi.hu The high diastereoselectivity achieved in these reactions is a testament to the effectiveness of the chiral auxiliary in controlling the facial selectivity of the reaction.
| Chiral Auxiliary Type | Precursor Example | Target Amino Acid Example | Key Advantage |
| Isoxazolidines | Propionic acid | L-alanine | Direct production of optically active form. google.com |
| Oxazolidinones | S-(+)-3-phenylbutyric acid | β-methylphenylalanine | High stereoselectivity (e.g., 99% e.e. at C[α]). renyi.hu |
| (-)-8-phenylmenthol | Na-Boc derivative of 2-bromoglycine | Allylglycine derivatives | Excellent diastereoselectivity in alkylation. renyi.hu |
Chemoenzymatic Reaction Pathways for this compound Production
Chemoenzymatic synthesis combines the advantages of both chemical and enzymatic transformations to create efficient and selective reaction cascades. This hybrid approach allows for the synthesis of complex molecules that may be challenging to produce through either methodology alone.
A common chemoenzymatic strategy involves the enzymatic resolution of a racemic mixture that has been synthesized chemically. For example, a racemic amino acid ester can be selectively hydrolyzed by an enzyme, leaving the desired enantiomer untouched. researchgate.net This dynamic kinetic resolution can, in principle, afford a single stereoisomer in 100% yield and enantiomeric excess. researchgate.net
Another approach involves using enzymes to perform key transformations on chemically synthesized intermediates. For instance, a hyper-thermostable aminotransferase from Thermococcus profundus has been used to synthesize 3-(2-naphthyl)-L-alanine from its corresponding α-keto acid with high yield and optical purity. researchgate.net Similarly, papain has been used for the chemoenzymatic polymerization of L-alanine ethyl ester in an aqueous environment. nih.gov These examples highlight the potential for integrating enzymatic steps into chemical synthesis routes to enhance efficiency and selectivity.
Derivatization and Functionalization Reactions of this compound
Once synthesized, this compound can be further modified through various chemical reactions to produce a range of derivatives with tailored properties. These transformations typically target the carboxylic acid or the tertiary amine moiety.
Oxidation Reactions Involving the Amino Moiety
The tertiary amino group of this compound is susceptible to oxidation. While specific studies on the oxidation of this compound are not extensively documented, the oxidation of similar amino acids and amines provides insight into the expected reactivity. For example, the oxidation of L-alanine by reagents like chloramine-T has been studied, leading to the formation of acetaldehyde. researchgate.net The electrochemical oxidation of N-protected α-amino acids is another effective strategy, resulting in decarboxylative α-alkoxylation. rsc.org This reaction is a key method for synthesizing N-protected (1-alkoxyalkyl)amines. rsc.org
The specific products of oxidation will depend on the oxidant used and the reaction conditions. Potential transformations could include N-oxide formation or oxidative C-N bond cleavage.
Esterification and Amidation Processes
The carboxylic acid group of this compound is readily converted into esters and amides, which are important derivatives in peptide synthesis and for creating prodrugs.
Esterification: The conversion of this compound to its corresponding esters can be achieved through various methods. A common approach involves reaction with an alcohol in the presence of an acid catalyst, such as methanesulfonic acid or p-toluenesulfonic acid. researchgate.net Microwave-assisted methodologies have been shown to be efficient for the esterification of unprotected α-amino acids. researchgate.net The use of Mukaiyama's reagents, such as 2-chloro-1-methylpyridinium (B1202621) iodide, also facilitates the esterification of N-protected amino acids. researchgate.net
Amidation: The formation of an amide bond between this compound and an amine is a fundamental reaction in peptide chemistry. Coupling reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP) are commonly used to facilitate this transformation. ru.nl More recently, organocatalysts and various metal-based catalysts, including those based on zirconium and nickel, have been developed for the direct amidation of esters, offering milder and more efficient alternatives. researchgate.netmdpi.com
| Reaction Type | Reagent/Catalyst Example | Product Type | Key Feature |
| Esterification | Methanesulfonic Acid (MsOH) | Alkyl or Benzyl Esters | Efficient under microwave irradiation. researchgate.net |
| Esterification | 2-chloro-1-methylpyridinium iodide | Esters from N-protected amino acids | Utilizes Mukaiyama's reagent. researchgate.net |
| Amidation | DCC/DMAP | Peptides/Amides | Standard peptide coupling method. ru.nl |
| Amidation | Zirconium oxide | N-substituted amides | Catalytic direct amidation of esters. researchgate.net |
Transamination and Decarboxylation Pathways
Transamination reactions, catalyzed by transaminases (also known as aminotransferases), are crucial in amino acid metabolism and are increasingly harnessed for synthetic applications. These enzymes facilitate the transfer of an amino group from a donor molecule, such as an amino acid, to an acceptor molecule, typically a keto acid. mdpi.com While direct synthesis of N,N-dialkylated amino acids like this compound via a single-step transamination pathway is not a conventional route, the principles of transamination and subsequent or related decarboxylation are relevant in the broader context of amino acid synthesis and modification.
The core transamination process involves the enzyme's cofactor, pyridoxal-5'-phosphate (PLP), which accepts the amino group from the amino donor to become pyridoxamine-5'-phosphate (PMP). mdpi.com The PMP intermediate then transfers the amino group to the keto acid acceptor, regenerating the PLP cofactor and forming the new amino acid. mdpi.com
In the context of synthesizing precursors or related structures, transaminases are employed for the asymmetric synthesis of chiral amines and non-canonical amino acids from prochiral ketones. mdpi.comjmb.or.kr For instance, research has focused on using transaminases for the production of β-amino acids. jmb.or.kr A notable observation in some of these biocatalytic reactions is the spontaneous decarboxylation of the β-keto acid products that are formed during the transamination process. jmb.or.kr
Formation of N-Alkylated Alaninates and Related Derivatives
The primary method for synthesizing this compound involves the direct N-alkylation of L-alanine. Traditional methods for the N-alkylation of α-amino acids often rely on stoichiometric approaches, such as reductive alkylation using aldehydes and inorganic reductants, or nucleophilic substitution with alkyl halides. nih.govresearchgate.net These conventional strategies can be limited by the availability of starting materials and frequently produce stoichiometric amounts of byproducts, complicating purification. nih.gov
A modified Bowman and Stroud method has been used for the preparation of N,N-dialkylated L-alaninates, including the dipropyl derivative. tandfonline.com This procedure involves the condensation of L-alanine with the corresponding aldehyde, followed by catalytic hydrogenation. tandfonline.com
More advanced and sustainable catalytic strategies have been developed for the direct N-alkylation of unprotected α-amino acids using alcohols. nih.govresearchgate.net This powerful methodology is highly selective and generates water as the sole byproduct, which simplifies the purification process. nih.govresearchgate.net A variety of α-amino acids, including L-alanine, have been successfully converted to their N,N-di-alkylated analogs using this approach. nih.govresearchgate.net
A key consideration in the synthesis of chiral molecules like this compound is the retention of stereochemistry. In catalytic N-alkylation methods using alcohols, excellent enantiomeric excess (ee) values are often maintained. nih.govresearchgate.net However, some degree of racemization can occur. For example, in the synthesis of N,N-diethyl-alanine, an ee of 84% was reported, with the minor racemization likely resulting from the dehydrogenation of the amine functionality. nih.govresearchgate.net
The following table summarizes the results for the N-alkylation of L-alanine with different alcohols using a catalytic approach.
| Amino Acid | Alcohol | Catalyst System | Product | Yield/Conversion | Enantiomeric Excess (ee) | Reference |
|---|---|---|---|---|---|---|
| L-Alanine | Ethanol (B145695) | Shvo Catalyst | N,N-Diethyl-L-alanine | Quantitative Conversion | 84% | nih.gov, researchgate.net |
| L-Alanine | 1-Dodecanol | Iron-based Catalyst | N-Dodecyl-L-alanine | Not Specified | Not Specified | nih.gov |
N-alkylated amino acids are valuable as chiral building blocks for synthesizing pharmaceutically active compounds and biodegradable polymers. nih.govmonash.edu The introduction of alkyl groups, such as propyl groups, onto the nitrogen atom increases the lipophilicity of the amino acid. monash.edu This enhanced lipophilicity can improve properties like solubility in non-aqueous solvents and membrane permeability, making these derivatives useful in drug design. monash.edu
Green Chemistry Principles in this compound Synthesis
The synthesis of this compound can be approached through methodologies that align with the principles of green chemistry, which aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. youtube.com
A prime example of a green synthetic route applicable to this compound is the direct catalytic N-alkylation of unprotected L-alanine with alcohols, such as propanol. nih.govresearchgate.net This method embodies several key green chemistry principles:
Atom Economy: The reaction is highly atom-economical as it produces water as the only byproduct. nih.govresearchgate.net This contrasts sharply with traditional methods like those using alkyl halides, which generate significant salt waste.
Use of Renewable Feedstocks: This pathway allows for the use of alcohols derived from renewable resources, such as biomass. nih.govresearchgate.net When combined with naturally occurring amino acids, this enables the synthesis of fully bio-based N-alkylated amino acids. nih.gov
Catalysis: The use of a catalyst in small quantities is preferable to stoichiometric reagents. nih.govresearchgate.net The catalytic approach is more efficient and reduces waste.
Safer Solvents and Auxiliaries: Advanced methods have been developed that can proceed in greener solvents or even neat (without a solvent), reducing reliance on volatile organic compounds. nih.gov Research into using water as a solvent for peptide synthesis and related reactions is also an active area of green chemistry. csic.es
Design for Energy Efficiency: Catalytic reactions often proceed under milder conditions than stoichiometric alternatives, potentially reducing energy consumption.
The development of these sustainable catalytic methods represents a significant advance over conventional stoichiometric pathways, which suffer from the formation of large amounts of waste and often require tedious purification procedures. nih.gov By choosing synthetic routes that are less hazardous and more efficient, the environmental impact of producing specialized chemicals like this compound can be significantly minimized. youtube.com
Spectroscopic and Advanced Structural Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, along with advanced 2D NMR experiments, a complete picture of the molecular connectivity and spatial arrangement of atoms in N,N-Dipropyl-L-alanine can be established.
A ¹H NMR spectrum of this compound would provide information on the chemical environment of all hydrogen atoms in the molecule. The expected signals would correspond to the protons of the alanine (B10760859) backbone and the two N-propyl groups. Key features to anticipate would include:
Alanine Protons : A quartet for the alpha-proton (α-H) coupled to the three methyl protons, and a doublet for the methyl group protons (CH₃).
N-Propyl Protons : Distinct signals for the methylene (B1212753) (CH₂) and methyl (CH₃) groups of the two propyl chains. The protons on the methylene groups attached directly to the nitrogen atom would be expected to appear at a characteristic chemical shift.
Table 1: Predicted ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Carboxylic Acid (COOH) | 10-13 | Singlet |
| Alanine α-CH | 3.5-4.0 | Quartet |
| N-Propyl N-CH₂ | 2.5-3.0 | Multiplet |
| Alanine β-CH₃ | 1.3-1.5 | Doublet |
| N-Propyl CH₂-CH₃ | 1.4-1.7 | Multiplet |
This is an interactive data table. Predicted values are based on standard chemical shift ranges and may vary based on solvent and other experimental conditions.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, distinct signals would be expected for each unique carbon atom.
Table 2: Predicted ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Carboxylic Acid (C=O) | 170-185 |
| Alanine α-C | 55-65 |
| N-Propyl N-C H₂ | 50-60 |
| N-Propyl C H₂-CH₃ | 20-30 |
| Alanine β-C H₃ | 15-25 |
This is an interactive data table. Predicted values are based on typical ranges for similar functional groups.
To confirm the assignments from 1D NMR and to elucidate the through-bond and through-space connectivities, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy) : This experiment would reveal proton-proton coupling networks, confirming the connectivity within the alanine and N-propyl fragments. For example, cross-peaks would be observed between the α-H and the β-CH₃ of the alanine moiety.
HSQC (Heteronuclear Single Quantum Coherence) : This experiment correlates directly bonded protons and carbons, allowing for the unambiguous assignment of the ¹³C signals based on the known ¹H assignments.
NOESY (Nuclear Overhauser Effect Spectroscopy) : This experiment provides information about the spatial proximity of protons, which is vital for determining the preferred conformation of the molecule in solution.
Vibrational Spectroscopy for Molecular Dynamics and Intermolecular Interactions
An IR spectrum of this compound would be characterized by absorption bands corresponding to the various functional groups.
Table 3: Expected IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| O-H (Carboxylic Acid) | Stretching | 3300-2500 (broad) |
| C-H (Alkyl) | Stretching | 2960-2850 |
| C=O (Carboxylic Acid) | Stretching | 1760-1690 |
| C-N | Stretching | 1250-1020 |
This is an interactive data table. The exact positions of the peaks can be influenced by hydrogen bonding and the physical state of the sample.
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, Raman spectra would be expected to show strong signals for the C-C and C-H vibrations of the alkyl chains.
Vibrational Circular Dichroism (VCD) is a powerful technique for studying chiral molecules. It measures the differential absorption of left and right circularly polarized infrared light. A VCD spectrum of the chiral this compound would provide detailed information about its absolute configuration and conformational preferences in solution. The sign and intensity of the VCD bands are highly sensitive to the three-dimensional arrangement of the atoms. While specific VCD data for this compound is not available, studies on L-alanine and its derivatives have shown characteristic VCD signatures for the various vibrational modes.
Mass Spectrometry (MS) for Characterization of this compound and Its Derivatives
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for confirming the molecular weight and elemental composition of this compound and for studying its stereochemistry.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of a compound. For this compound, HRMS is employed to confirm its molecular formula, C9H19NO2, by measuring the exact mass of its molecular ion. The high resolving power of HRMS allows for the differentiation of this compound from other isobaric compounds (molecules with the same nominal mass but different elemental compositions). This precision is crucial for unambiguous identification in complex matrices or during chemical synthesis to verify the final product.
Table 1: HRMS Data for this compound
| Parameter | Value |
|---|---|
| Molecular Formula | C9H19NO2 |
| Nominal Mass | 173 amu |
| Monoisotopic Mass | 173.14158 u |
Chiral Mass Spectrometry Approaches
Differentiating between enantiomers like this compound and its D-isomer is a significant challenge for standard mass spectrometry because enantiomers have identical mass spectra. Chiral mass spectrometry encompasses several methods to achieve this distinction. A common approach involves the formation of diastereomeric complexes by reacting the analyte with a chiral selector or reference compound. polyu.edu.hk These newly formed diastereomeric complexes have different physicochemical properties, which can lead to distinct fragmentation patterns in tandem mass spectrometry (MS/MS) or different mobilities in ion mobility-mass spectrometry (IM-MS). polyu.edu.hk
For amino acid derivatives, methods often involve creating non-covalent complexes with a chiral reference, and the relative stability of the resulting diastereomeric ions is probed. polyu.edu.hk While specific chiral MS studies detailing this compound are not prevalent, the principles applied to other chiral amino acids and peptides are directly applicable. nih.govsigmaaldrich.comnih.gov This technique is essential for verifying the enantiomeric purity of the compound, which is critical in many biological and pharmaceutical applications.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms within a crystalline solid. It provides unequivocal information about bond lengths, bond angles, and the absolute configuration of chiral centers.
Single Crystal X-ray Diffraction for Absolute Configuration Determination
Single crystal X-ray diffraction is the most powerful method for the unambiguous determination of the three-dimensional structure of molecules. researchgate.netspringernature.comnih.gov For a chiral molecule such as this compound, this technique can definitively establish its absolute configuration. The process requires growing a high-quality single crystal, which is then irradiated with an X-ray beam. The resulting diffraction pattern is used to calculate an electron density map, from which the atomic structure is resolved. nih.gov
To confirm the absolute stereochemistry of an enantiomerically pure sample, anomalous dispersion effects are measured. researchgate.netthieme-connect.de The Flack parameter is calculated from the diffraction data; a value close to zero for the correct enantiomer confirms the assignment of the L-configuration at the chiral alpha-carbon. researchgate.net
Table 2: Typical Parameters Determined by Single Crystal X-ray Diffraction
| Crystallographic Parameter | Description |
|---|---|
| Crystal System | Describes the symmetry of the unit cell (e.g., orthorhombic, monoclinic). |
| Space Group | Defines the crystal's symmetry elements. |
| Unit Cell Dimensions (a, b, c, α, β, γ) | The dimensions and angles of the repeating unit that forms the crystal. |
Crystal Engineering and Supramolecular Assembly Studies
Crystal engineering focuses on understanding and controlling the way molecules assemble in the solid state. The study of the supramolecular assembly of this compound involves analyzing the non-covalent interactions that direct its crystal packing. rsc.org The structure of this compound features a carboxylic acid group capable of strong hydrogen bonding, a tertiary amine that can act as a hydrogen bond acceptor, and two propyl groups that introduce significant van der Waals and hydrophobic interactions.
Analysis of Hydrogen Bonding Networks and Intermolecular Interactions within Crystalline Structures
The stability and structure of the this compound crystal are highly dependent on its network of intermolecular interactions. The primary and most influential of these is hydrogen bonding. nih.gov The carboxylic acid group is the main hydrogen bond donor and acceptor, and it is expected to form strong O-H···O hydrogen bonds. These interactions typically lead to the formation of recognizable supramolecular synthons, such as the classic carboxylic acid dimer or catemer (chain) motifs.
The tertiary amine nitrogen of this compound can only act as a hydrogen bond acceptor. Therefore, it may participate in interactions with the carboxylic acid proton of an adjacent molecule, contributing to a more complex, three-dimensional hydrogen-bonding network. rsc.org The analysis of these networks is fundamental to understanding the physical properties of the crystalline material, such as its melting point and solubility. Structural studies on alanine and its derivatives consistently highlight the critical role of hydrogen bonding in defining their solid-state architecture. researchgate.netusf.edu
Computational and Theoretical Studies
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to predicting the electronic structure, stability, and reactivity of molecules. Methods like Density Functional Theory (DFT), Hartree-Fock (HF), and Møller-Plesset Perturbation Theory (MP2) are employed to model these properties.
Density Functional Theory is a widely used computational method that calculates the electronic structure of a molecule based on its electron density. For N-substituted amino acids, DFT is applied to determine optimized geometries, vibrational frequencies, and various molecular descriptors related to reactivity.
Studies on related N-substituted amino acids have utilized DFT to investigate molecular stability and reactivity parameters. For instance, theoretical calculations on various amino acid derivatives have been performed to understand their electronic properties and predict their behavior in chemical reactions. These studies typically involve optimizing the molecular geometry and calculating properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for describing chemical reactivity.
Table 1: Representative DFT-Calculated Properties for Amino Acid Derivatives (Note: Data for illustrative purposes based on typical studies of related molecules, as specific values for N,N-Dipropyl-L-alanine are not available in the cited literature.)
| Property | Description | Typical Application |
|---|---|---|
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to the ability to donate electrons. | Predicts sites for electrophilic attack. |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to the ability to accept electrons. | Predicts sites for nucleophilic attack. |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability and reactivity. | A larger gap implies higher stability. |
Hartree-Fock is a foundational ab initio method that approximates the many-electron wavefunction as a single Slater determinant. While it is a good starting point, it does not account for electron correlation. Møller-Plesset perturbation theory, particularly at the second order (MP2), is a post-Hartree-Fock method that incorporates electron correlation effects, leading to more accurate energy calculations.
In the study of N-substituted amino acid derivatives, both HF and MP2 methods have been used alongside DFT to provide a comparative analysis of their performance in predicting molecular properties. Research has shown that the MP2 method can offer superior accuracy for determining theoretical ionization parameters when compared to experimental values.
The ionization constant (pKa) is a critical parameter that describes the acidity or basicity of a molecule. Theoretical methods can predict pKa values by calculating the Gibbs free energy change of the deprotonation reaction. These calculations often employ thermodynamic cycles and continuum solvent models to simulate the aqueous environment.
A theoretical study on a series of N-substituted amino acid derivatives successfully determined their ionization constants using HF, DFT, and MP2 methods. nih.gov The calculated theoretical values were correlated with experimental pKa values, and the results indicated that the MP2 method provided the best agreement, with a high correlation coefficient (0.997) and a low standard error. nih.gov This demonstrates the power of high-level quantum chemical calculations in accurately predicting the physicochemical properties of this class of compounds.
Molecular Dynamics (MD) Simulations for Conformational Dynamics and Solvation
The biological function and physical properties of a molecule are heavily dependent on its three-dimensional shape or conformation. N-alkylation can significantly alter the conformational landscape of amino acids. Conformational analyses have been performed on this compound, particularly in the context of its interaction with metal ions. These studies confirm that the steric bulk of the N-alkyl substituents plays a crucial role in determining the stability of different conformers and their complexes.
The interaction of a solute with the surrounding solvent molecules, known as solvation, is critical to its behavior in solution. The layer of water molecules immediately surrounding a solute is termed the hydration shell. MD simulations can model the structure and dynamics of this hydration shell.
While specific MD simulation data for the hydration shell of this compound is not detailed in the available literature, studies on unsubstituted alanine (B10760859) and other peptides provide a framework for how such analyses are conducted. cas.cznih.gov These simulations typically analyze the radial distribution functions of water molecules around different parts of the solute to understand the organization of the hydration shell. cas.cznih.gov The dynamics are assessed by calculating properties like the residence time of water molecules in the hydration shell and their reorientational correlation times, which indicate how the solute affects the mobility of nearby water compared to bulk water. cas.cz
Mechanistic Investigations through Computational Modeling
Computational modeling is indispensable for exploring the intricate details of chemical reactions. By simulating molecular interactions and energy changes, researchers can map out the most likely paths a reaction will follow.
Reaction Pathway Elucidation and Transition State Analysis
Understanding a chemical reaction requires identifying all intermediates and the transition states that connect them. Computational methods, particularly Density Functional Theory (DFT), are central to this process. Researchers can construct a potential energy surface for a reaction, which maps the energy of a system as a function of the positions of its atoms.
The process typically involves:
Locating Stationary Points: Geometries of reactants, products, and any potential intermediates are optimized to find their lowest energy conformations.
Transition State (TS) Searching: Specialized algorithms are used to locate the saddle points on the potential energy surface that represent the transition states. These are critical as the energy barrier of the highest transition state often determines the reaction rate. rogue-scholar.org
Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, IRC calculations are performed to confirm that it correctly connects the intended reactant and product.
For a molecule like this compound, this analysis could be applied to understand its synthesis, degradation pathways, or its participation in further reactions, such as peptide bond formation. For example, in a study of peptide cleavage through diketopiperazine formation, computational modeling was used to derive thermodynamic values for unseen intermediates and transition states, revealing that the Gibbs free energy of activation was in the range of 90-99 kJ·mol⁻¹ for the peptides studied. researchgate.net
Computational Studies of Catalytic Mechanisms in Asymmetric Transformations
N,N-dialkylated amino acids can be important ligands or substrates in asymmetric catalysis, where the goal is to produce one enantiomer of a chiral product selectively. Computational studies are vital for understanding the origins of this selectivity.
These investigations focus on the catalyst-substrate complex, modeling the non-covalent interactions (e.g., hydrogen bonds, steric repulsion) that stabilize the transition state leading to the desired product over the one leading to the unwanted enantiomer. Methods like DFT and combined Quantum Mechanics/Molecular Mechanics (QM/MM) are employed to model these complex systems. oarjst.com
For instance, in the tantalum-catalyzed addition of N-alkylarylamine C-H bonds across olefins, computational studies could elucidate the active catalytic species and the mechanism of C-H activation. nih.gov Deuterium-labeling experiments combined with DFT calculations can help distinguish between proposed mechanistic pathways, such as determining whether ortho-metalation is a part of the catalytic cycle or a side reaction. nih.gov Such studies reveal how the electronic and steric properties of the N-alkyl groups, like the propyl groups in this compound, influence reaction rates and selectivity.
Structure-Activity Relationship (SAR) Modeling Based on Theoretical Data
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the chemical structure of a series of compounds with their biological activity. nih.gov This method relies on calculating molecular descriptors that quantify various aspects of a molecule's physicochemical properties.
For a series of derivatives based on this compound, theoretical data from quantum chemical calculations would be used to generate these descriptors. The key steps include:
Dataset Preparation: A set of molecules with known biological activities is selected.
Descriptor Calculation: For each molecule, a wide range of theoretical descriptors is calculated. These can be derived from the molecular structure and wavefunction.
Model Building: Statistical methods, such as multiple linear regression or machine learning algorithms, are used to build a mathematical model that links the descriptors to the observed activity. researchgate.net
Validation: The model's predictive power is tested using both internal and external validation sets of compounds. oarjst.com
Table 1: Examples of Theoretical Descriptors Used in QSAR Studies
| Descriptor Category | Specific Descriptor Examples | Information Provided |
| Electronic | HOMO/LUMO energies, Dipole moment, Atomic charges | Reactivity, Polarity, Electrostatic interactions |
| Steric | Molecular volume, Surface area, Molar refractivity | Size, Shape, Bulkiness |
| Topological | Connectivity indices, Wiener index | Molecular branching and structure |
| Quantum Chemical | Total energy, Heat of formation, Electrostatic potential | Stability, Interaction fields |
By establishing a reliable QSAR model, researchers can predict the activity of new, unsynthesized compounds, thereby guiding the design of molecules with improved properties. nih.gov
Prediction of Spectroscopic Properties from Computational Models
Computational models are highly effective at predicting the spectroscopic properties of molecules, which is crucial for structure verification and analysis.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The prediction of ¹H and ¹³C NMR spectra is a common application of DFT. The Gauge-Including Atomic Orbital (GIAO) method is widely used to calculate the isotropic magnetic shielding tensors for each nucleus. uncw.edu These values are then converted to chemical shifts by referencing them against a standard compound (e.g., tetramethylsilane) calculated at the same level of theory.
Because molecules like this compound are flexible, accurate predictions often require a conformational search to identify all low-energy structures. The predicted chemical shifts for each conformer are then averaged, weighted by their Boltzmann population, to yield a final predicted spectrum that accounts for dynamic effects. uncw.edu Recent advances also leverage machine learning to predict NMR spectra with high accuracy at a fraction of the computational cost of traditional DFT methods. d-nb.infofrontiersin.org
Table 2: Hypothetical Example of Calculated vs. Experimental ¹³C NMR Chemical Shifts for an Alanine Derivative
| Atom | Calculated Shift (ppm) - Conformer A | Calculated Shift (ppm) - Conformer B | Boltzmann Averaged Shift (ppm) | Experimental Shift (ppm) |
| C=O | 175.1 | 176.3 | 175.8 | 176.0 |
| Cα | 51.2 | 50.8 | 51.0 | 51.5 |
| Cβ | 18.9 | 19.5 | 19.2 | 19.0 |
| N-CH₂ | 48.5 | 49.1 | 48.8 | 49.2 |
Note: Data is illustrative and does not represent actual this compound.
Infrared (IR) Spectroscopy: IR spectra are predicted by calculating the vibrational frequencies of a molecule. In the harmonic approximation, this is done by computing the second derivatives of the energy with respect to atomic displacements. diva-portal.org The resulting frequencies correspond to the vibrational modes of the molecule (stretches, bends, etc.).
However, calculated harmonic frequencies are often systematically higher than experimental values. To improve accuracy, they are commonly multiplied by an empirical scaling factor. For even higher accuracy, more computationally intensive anharmonic calculations can be performed. arxiv.org As with NMR, machine learning models are emerging as a powerful tool for rapidly and accurately predicting IR spectra directly from a molecule's 3D structure. arxiv.orgarxiv.org
Advanced Analytical Separations and Chiral Recognition
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a cornerstone of chiral separations. N,N-Dipropyl-L-alanine can be utilized in HPLC through its incorporation into either the stationary phase or the mobile phase to induce enantioselective recognition.
Chiral Stationary Phases (CSPs) are the most common approach for separating enantiomers in HPLC. A chiral selector is immobilized onto a solid support (typically silica (B1680970) gel) to create a stationary phase that interacts differently with the two enantiomers of an analyte.
While specific research detailing a CSP made directly from this compound is not extensively documented, the principles for its creation follow well-established methods for other amino acids. nih.gov The process would involve covalently bonding this compound to a silica support. The resulting CSP would rely on a combination of interactions for chiral recognition:
Steric Hindrance: The bulky N,N-dipropyl groups and the alanine (B10760859) methyl group create a rigid, chiral environment. Enantiomers of an analyte will fit differently into this environment, leading to differences in retention time.
Hydrogen Bonding: The carboxyl group can act as a hydrogen bond acceptor.
Dipole-Dipole Interactions: The polar bonds within the molecule contribute to dipole-dipole interactions.
The effectiveness of such a CSP would depend on the analyte having complementary functional groups that can engage in these interactions, leading to the formation of transient diastereomeric complexes with different stability constants, thus enabling separation.
An alternative to CSPs is the use of a Chiral Mobile Phase Additive (CMPA), where the chiral selector is dissolved in the mobile phase and used with an achiral stationary phase. nih.gov In this technique, the separation occurs due to the formation of transient diastereomeric complexes between the CMPA and the analyte enantiomers in the mobile phase. nih.gov
This compound could function as a CMPA, particularly in ligand-exchange chromatography. By adding it to the mobile phase along with a metal salt (e.g., copper(II) sulfate), a chiral metal complex is formed in situ. This complex then interacts with the enantiomers of the analyte (often other amino acids or hydroxy acids), forming temporary ternary diastereomeric complexes. These complexes have different equilibrium constants and/or partition coefficients between the mobile phase and the achiral stationary phase (like C8 or C18), resulting in separation. nih.gov The selectivity of the separation can be fine-tuned by adjusting the concentration of the CMPA and the metal ion, as well as the pH of the mobile phase. nih.gov
Ligand-Exchange Chromatography (LEC) is a powerful technique for resolving racemates of compounds that can act as ligands, such as amino acids. nih.gov This method relies on the formation of diastereomeric ternary complexes involving a central metal ion (typically Cu(II)), a chiral selector, and the analyte enantiomer.
A close analog of this compound, N,N-dioctyl-L-alanine, is used as the chiral selector in the commercially available CHIRALPAK® MA(+) column. chiraltech.com This demonstrates the effectiveness of N,N-dialkylated L-alanine derivatives in LEC. This compound would be expected to function via an identical mechanism. In this setup, the this compound selector is coated or bonded to the stationary phase. The mobile phase consists of an aqueous solution of a metal salt, such as copper(II) sulfate. chiraltech.com When the racemic analyte passes through the column, it displaces weaker ligands (like water) from the coordination sphere of the copper ion, forming a mixed-ligand complex. The differing stabilities of the two possible diastereomeric complexes (e.g., [Cu(this compound)(D-analyte)] and [Cu(this compound)(L-analyte)]) result in different retention times and, therefore, chiral separation.
| Component | Role in Separation | Example |
| Chiral Selector | Forms a complex with the metal ion to create the chiral environment. | This compound |
| Metal Ion | Acts as the central coordinating atom, bridging the selector and analyte. | Copper(II) (Cu²⁺) |
| Analyte | The racemic compound to be separated (must be a ligand). | D/L-Phenylalanine |
| Mobile Phase | Carries the analyte and contains the metal ion. | Aqueous Copper(II) Sulfate |
| Stationary Support | Inert backbone to which the chiral selector is attached. | Silica Gel |
Capillary Electrophoresis (CE) and Micellar Electrokinetic Chromatography (MEKC) for Enantiomeric Separation
Capillary Electrophoresis (CE) offers high efficiency and requires only minute sample volumes for chiral separations. Enantiomers have identical electrophoretic mobilities and cannot be separated unless a chiral selector is added to the background electrolyte (BGE). chromatographyonline.com
This compound could be used as a selector in Chiral Ligand Exchange-Capillary Electrophoresis (CLE-CE). Similar to its application in HPLC, a complex of this compound and a metal ion (e.g., Cu(II)) is added to the BGE. This chiral complex interacts with the analyte enantiomers, forming diastereomeric complexes with different sizes and/or charges, which leads to different electrophoretic mobilities and results in separation. chromatographyonline.com
In Micellar Electrokinetic Chromatography (MEKC), a surfactant is added to the BGE at a concentration above its critical micelle concentration to form micelles, which act as a pseudostationary phase. nsf.gov For this compound to be used in this technique, it would first need to be functionalized to create a chiral surfactant. This could be achieved by attaching a long alkyl chain (e.g., undecanoyl) to the molecule. The resulting chiral micelles would offer a hydrophobic core and a chiral surface. Enantiomers of an analyte would partition differently into these chiral micelles based on the strength of their hydrophobic and stereoselective interactions, allowing for separation. nsf.gov
Chiral Recognition Mechanisms at the Molecular Level
The ability of this compound to discriminate between enantiomers is based on the formation of transient, diastereomeric complexes. The widely accepted model for chiral recognition requires at least three points of interaction between the chiral selector and at least one of the analyte enantiomers, where one of these interactions is stereochemically dependent. researchgate.net
In the context of this compound, particularly in ligand-exchange chromatography, the chiral recognition mechanism can be described by a three-point interaction model:
Primary Ionic/Coordinative Interaction: A strong interaction occurs between the carboxylate group of this compound and the central copper(II) ion. The analyte also coordinates with the copper ion. This forms the primary binding axis.
Secondary Coordinative Interaction: The amino group of the analyte coordinates with the copper ion.
Tertiary Steric Interaction: The two N-propyl groups on the selector and the methyl group at its chiral center create a fixed, sterically demanding chiral pocket. The substituent on the chiral center of one analyte enantiomer will experience more steric repulsion with this pocket than the other, leading to a significant difference in the stability of the two diastereomeric complexes.
It is this difference in thermodynamic stability between the two transient complexes ([Selector-Cu-D-Analyte] vs. [Selector-Cu-L-Analyte]) that forms the basis of chiral recognition and allows for the analytical separation of the enantiomers.
Host-Guest Interactions in Chiral Separations
Host-guest chemistry provides a powerful mechanism for chiral recognition. Macrocyclic hosts, such as cyclodextrins, crown ethers, and calixarenes, possess chiral cavities that can preferentially include one enantiomer over the other. This selective binding is driven by a combination of non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and steric hindrance.
For amino acid derivatives, macrocyclic hosts like resorcinarenes have been employed as fluorescent sensors for chiral recognition. The formation of diastereomeric complexes between the host and the amino acid enantiomers leads to differences in fluorescence emission, allowing for enantiomeric discrimination nih.govlsu.edu. For instance, a chiral boronic acid-based resorcinarene (B1253557) macrocycle has demonstrated the ability to differentiate between the enantiomers of various amino acids through the formation of host-guest complexes nih.gov.
In the context of this compound, the dipropyl groups on the nitrogen atom would significantly influence its interaction with a host molecule. The size and conformation of the host's cavity would need to accommodate these bulky alkyl groups. While specific studies on this compound are not available, research on proline, a cyclic secondary amino acid, offers insights. Cyclodextrins have been used to create chiral microenvironments in electrochemical sensors for the enantioselective recognition of proline rsc.org. The inclusion of the proline enantiomer within the cyclodextrin (B1172386) cavity results in a measurable difference in the electrochemical signal.
Table 1: Examples of Host-Guest Systems for Chiral Recognition of Amino Acid Derivatives
| Host Molecule | Guest Analyte (Analogue) | Analytical Technique | Basis of Recognition |
|---|---|---|---|
| β-Cyclodextrin | Proline | Electrochemistry | Inclusion complexation leading to differential electrochemical response. |
| Resorcinarene Macrocycle | Various Amino Acids | Fluorescence Spectroscopy | Formation of diastereomeric complexes with distinct fluorescence emissions. nih.gov |
| Cyclo nih.govaramide | Amino Acid Esters | Circular Dichroism Spectroscopy | Induced circular dichroism upon complexation. nih.govmdpi.com |
Temperature-Dependent Enantioselectivity Studies
Temperature is a critical parameter in chromatographic separations as it influences the thermodynamics of the chiral recognition process. The relationship between temperature and enantioselectivity (α) is described by the van't Hoff equation, which relates the change in the natural logarithm of the separation factor to the change in enthalpy (ΔΔH°) and entropy (ΔΔS°) of transfer of the analyte between the mobile and stationary phases.
Generally, in liquid chromatography, a decrease in temperature leads to an increase in enantioselectivity, suggesting that the process is enthalpically driven. Studies on the chiral separation of proline derivatives on polysaccharide-based chiral stationary phases (CSPs) have shown that temperature can significantly affect resolution nih.govresearchgate.net. For instance, in the separation of Boc-2-methylproline, a decrease in temperature often results in improved resolution.
In gas chromatography (GC), decreasing the analysis temperature is a common strategy to enhance chiral selectivity sigmaaldrich.com. This principle is applicable to the analysis of derivatized amino acids, including proline, on chiral GC columns sigmaaldrich.com. For this compound, it is expected that lower temperatures would also lead to better enantiomeric separation in both HPLC and GC, assuming a suitable chiral stationary phase is used.
Table 2: General Effect of Temperature on Enantioselectivity of Amino Acid Derivatives
| Chromatographic Technique | Analyte Class (Analogue) | General Temperature Effect on Selectivity (α) | Thermodynamic Implication |
|---|---|---|---|
| HPLC | Proline Derivatives | Decrease in temperature often increases α. nih.govresearchgate.net | Exothermic process (negative ΔΔH°). |
| GC | Derivatized Proline | Decrease in temperature increases α. sigmaaldrich.com | Exothermic process (negative ΔΔH°). |
| SFC | Phenylthiohydantoin-amino acids | Variable, dependent on analyte and stationary phase. nih.gov | Complex interplay of enthalpic and entropic contributions. nih.gov |
Influence of Solvent and Ionic Strength on Chiral Resolution
The composition of the mobile phase, including the type of organic modifier, additives, and ionic strength, plays a crucial role in achieving chiral resolution in liquid chromatography and capillary electrophoresis.
Solvent Effects: In HPLC, the choice of solvent can dramatically alter the interactions between the analyte, the chiral stationary phase, and the mobile phase. For proline derivatives separated on a polysaccharide-based CSP, the resolution was highly sensitive to the concentration of ethanol (B145695) in the mobile phase, indicating that hydrogen bonding is a key interaction for chiral recognition nih.gov. The polarity of the solvent can also influence the conformation of both the analyte and the chiral selector, thereby affecting the stability of the diastereomeric complexes. Molecular dynamics simulations of proline-based CSPs have shown that the solvent environment (e.g., apolar n-hexane/2-propanol versus polar water/methanol) has a significant impact on selector-analyte interactions and selectivity nih.gov.
Ionic Strength and pH: In capillary electrophoresis (CE), the ionic strength and pH of the background electrolyte are critical parameters. For the separation of amino acid-based chiral ionic liquids, changes in pH can affect the charge of the analyte and the selector, influencing their electrophoretic mobility and interaction semanticscholar.org. The addition of chiral ionic liquids to the running buffer in CE has been shown to have a synergistic effect on the enantioseparation of dipeptides when used with cyclodextrins nih.gov. The ionic strength of the buffer can also impact the thickness of the electrical double layer and the electroosmotic flow, which in turn affects migration times and resolution. Studies on the separation of amino acid enantiomers using chiral ligand-exchange thin-layer chromatography have demonstrated that the pH of the mobile phase significantly influences retention and selectivity researchgate.net.
For this compound, optimizing the mobile phase composition would be essential for successful chiral separation. The hydrophobicity of the dipropyl groups would likely necessitate the use of a mobile phase with a significant organic component. The ionic strength and pH would need to be carefully controlled to manage the ionization state of the carboxylic acid group and its interaction with the chiral selector.
Development of Novel Chiral Sensors and Detection Methods
The development of sensitive and selective methods for the detection and quantification of enantiomers is an active area of research. For N,N-disubstituted amino acids, several promising approaches exist, drawing from advancements in sensor technology and analytical instrumentation.
Electrochemical Sensors: Chiral electrochemical sensors offer high sensitivity and the potential for miniaturization. These sensors are often fabricated by modifying an electrode surface with a chiral recognition element. For instance, an electrochemical chiral sensor for proline has been developed by immobilizing β-cyclodextrin-reduced graphene oxide on a glassy carbon electrode rsc.org. The differential interaction of the proline enantiomers with the cyclodextrin cavity leads to a distinguishable electrochemiluminescence signal. Another approach involves the use of metal-organic frameworks (MOFs) tuned with L-proline to create a chiral interface for the recognition of tryptophan enantiomers nih.gov.
Fluorescent Sensors: Fluorescence-based methods are highly sensitive and can be used for the high-throughput screening of enantiomeric excess. Chiral fluorescent sensors typically consist of a fluorophore linked to a chiral recognition unit. The binding of an analyte enantiomer to the recognition unit causes a change in the fluorescence properties of the fluorophore. BINOL (1,1'-bi-2-naphthol) derivatives are commonly used as the chiral scaffold in these sensors. A fluorescent sensor based on an H8-BINOL derivative has been shown to exhibit high enantioselectivity for phenylalanine nih.gov. For secondary amine-containing amino acids, fluorescent probes have been designed that can achieve both chemoselective and enantioselective recognition rsc.org.
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) spectroscopy using chiral solvating agents (CSAs) is a powerful tool for determining enantiomeric purity. CSAs are chiral molecules that form transient diastereomeric complexes with the analyte enantiomers in solution. These diastereomeric complexes have different NMR spectra, allowing for the quantification of each enantiomer. Bis-thiourea derivatives have been successfully employed as CSAs for the NMR enantiodiscrimination of N-acetyl and N-trifluoroacetyl amino acid derivatives acs.org. For this compound, 1H or 13C NMR in the presence of a suitable CSA could potentially be used to resolve the signals of the two enantiomers.
Role in Peptide and Polymer Chemistry
Incorporation of N,N-Dipropyl-L-alanine into Peptide Structures
The introduction of this compound into a peptide sequence is a synthetic challenge that, once overcome, provides access to peptides with modified properties. This N-alkylation is a key strategy in peptidomimetic design.
The primary method for creating peptides is Solid-Phase Peptide Synthesis (SPPS), which builds a peptide chain sequentially while it is anchored to an insoluble polymer resin. The synthesis proceeds from the C-terminus to the N-terminus. Standard SPPS protocols, such as those based on Fmoc (9-fluorenylmethyloxycarbonyl) or Boc (t-butyloxycarbonyl) protecting groups for the N-terminus, can be adapted to incorporate N-alkylated amino acids like this compound.
However, the incorporation of N,N-dialkylated residues presents a significant steric hindrance. The bulky dipropyl groups on the nitrogen atom make the subsequent coupling of the next amino acid in the sequence challenging. This often requires more robust coupling reagents and longer reaction times to achieve high yields.
Strategies to synthesize peptides containing such modifications include:
Pre-synthesized Monomer Incorporation : this compound is synthesized separately and then introduced into the standard SPPS cycle as a protected building block.
On-Resin Alkylation : A peptide is assembled on the solid support, and a specific alanine (B10760859) residue is subsequently alkylated. The Fukuyama N-alkylation reaction is one such method that has been successfully applied to the synthesis of peptide N-alkyl amides on a solid support.
The general cycle for SPPS involves repetitive steps of deprotection, washing, coupling, and washing, with the process repeated until the desired peptide sequence is assembled.
Substituting the N-H proton of a peptide's amide bond with alkyl groups, such as in this compound, has profound effects on the peptide's properties. This modification removes the hydrogen bond donor capability of the backbone amide nitrogen, which can disrupt secondary structures like α-helices and β-sheets that rely on these hydrogen bonds for stability.
Key property modifications include:
Increased Proteolytic Stability : The absence of the amide proton and the steric bulk of the alkyl groups can hinder recognition and cleavage by proteolytic enzymes, thereby increasing the peptide's half-life in biological systems.
Enhanced Membrane Permeability : N-alkylation increases the lipophilicity of the peptide. This change in solvation properties can facilitate the peptide's ability to cross biological membranes, a crucial factor for bioavailability.
| Property | Effect of N-Alkylation (e.g., with Dipropyl Groups) | Underlying Reason |
|---|---|---|
| Hydrogen Bonding | Eliminates H-bond donor capability | Replacement of the amide proton with an alkyl group. |
| Proteolytic Resistance | Increased | Steric hindrance and loss of enzyme recognition sites. |
| Lipophilicity | Increased | Addition of hydrophobic alkyl chains. |
| Membrane Permeability | Improved | Increased lipophilicity and modified solvation properties. |
| Secondary Structure | Disruption of α-helices and β-sheets; potential stabilization of PPII helices. | Loss of backbone N-H for hydrogen bonding. |
Alanine scanning is a widely used site-directed mutagenesis technique to determine the functional contribution of specific amino acid residues to a protein's stability or interactions. In this method, individual amino acid side chains are systematically replaced with the side chain of alanine (a methyl group). Alanine is chosen because its small, chemically inert side chain generally does not alter the main-chain conformation, allowing for the assessment of the original side chain's importance.
The use of an this compound derivative in a similar scanning approach serves a different purpose. Replacing a native amino acid with this compound is a much more drastic modification than substituting with alanine. Such a substitution would be employed not just to remove a side chain's functionality, but to probe the effects of:
Steric Bulk : To determine if a specific region of the peptide or protein can accommodate a bulky group.
Backbone Conformation : To investigate the impact of eliminating a hydrogen bond donor and introducing a constrained backbone torsion angle at a specific position.
Therefore, while not a direct tool for conventional alanine scanning, this compound serves as a specialized probe to investigate steric and conformational tolerances within a peptide structure.
Synthesis and Characterization of N-Alkylated Polypeptides
The synthesis of long-chain N-alkylated polypeptides is most efficiently achieved through the ring-opening polymerization (ROP) of N-alkylated α-amino acid N-carboxyanhydrides (NCAs). This method allows for the creation of high molecular weight polymers with controlled properties.
The ROP of NCAs is the most expedient and economical process for synthesizing long polypeptide chains. For N-alkylated polypeptides, the corresponding monomers are N-alkyl-L-alanine N-carboxyanhydrides (N-Alkyl-Ala-NCAs). The polymerization is typically initiated by a nucleophile, such as a primary amine.
The synthesis of N-substituted polypeptides can be challenging due to steric hindrance. However, studies have shown that N-alkyl poly(L-alanine)s can be efficiently synthesized with controlled molecular weights and narrow distributions through primary amine-initiated and acetic acid-catalyzed ROP in solvents of low polarity. The nature of the N-alkyl group influences the polymerization kinetics, with electron-donating groups potentially enhancing the reaction rate by counteracting the negative influence of steric bulk.
The polymerization can proceed through different mechanisms, including the normal amine mechanism (NAM) and the activated monomer mechanism (AMM), and the co-existence of these pathways can still lead to a controlled polymerization.
Poly(L-alanine) is known for its high propensity to form α-helical secondary structures. The introduction of N-substituents, such as dipropyl groups, prevents the formation of the classic α-helix due to the lack of amide protons for intra-chain hydrogen bonding. Instead, N-alkyl poly(L-alanine)s adopt a relatively extended helical structure.
Circular dichroism measurements have revealed that these polymers form a stable helical structure similar to the polyproline type II (PPII) helix. Interestingly, research indicates that the length of the N-alkyl side chains has a negligible effect on this helical structure. The resulting polymers are often crystalline, as shown by differential scanning calorimetry and X-ray diffraction measurements. The combination of a protein-like skeleton, hydrophobicity, crystallinity, and a stable helical structure makes these polymers attractive for various applications in materials science.
| Characteristic | Description for N-Substituted Poly(L-alanine) | Supporting Evidence |
|---|---|---|
| Predominant Secondary Structure | Extended helix, similar to Polyproline Type II (PPII) helix. | Circular Dichroism (CD) measurements. |
| Influence of N-Alkyl Chain Length | Negligible effect on the helix structure. | CD measurements comparing different alkyl substituents. |
| Crystallinity | Crystalline. | Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD). |
| Driving Force for Helical Structure | Steric interactions and backbone conformational preferences in the absence of N-H hydrogen bonds. | Inferred from structural studies of N-substituted polymers. |
Atomic Layer Deposition (ALD) for Polypeptide Film Formation
The synthesis of polypeptide thin films using atomic layer deposition (ALD) represents a significant advancement in materials science, enabling the precise, layer-by-layer fabrication of biomimetic materials. unm.edu While direct use of amino acid monomers as precursors in ALD is problematic due to self-polymerization, derivatized amino acids, such as this compound, are instrumental in overcoming this challenge. The N,N-dipropyl groups act as a protecting moiety, which prevents undesirable self-polymerization and increases the vapor pressure of the amino acid precursor, a critical requirement for the vapor-phase deposition process of ALD. unm.edunih.govbaldengineering.com
The ALD process for creating polypeptide films, such as those from L-alanine, involves a series of sequential steps. unm.edu This cycle allows for the controlled growth of conformal polypeptide films. The successful deposition has been verified through techniques like Fourier-transform infrared spectroscopy (FTIR), transmission electron microscopy (TEM), and mass spectrometry. unm.edunih.gov
A typical ALD cycle for an L-alanine polypeptide using a protected precursor like Boc-L-alanine, which illustrates the principles applicable to this compound, is detailed below. The N,N-dipropyl groups would serve a similar function to the Boc protecting group in enabling vapor-phase delivery and controlled surface reactions.
Table 1: Generalized ALD Cycle for Polypeptide Synthesis
| Step | Action | Purpose |
|---|---|---|
| 1 | Introduction of protected L-alanine derivative vapor (e.g., Boc-L-alanine). | Precursor molecules are introduced into the reaction chamber. |
| 2 | Injection of coupling agent vapor (e.g., N,N'-dicyclohexylcarbodiimide - DCC). | Triggers the coupling reaction between the precursor's carboxyl group and the surface's amine groups, forming a chemisorbed monolayer. unm.edu |
| 3 | Argon (Ar) purge. | Removes residual precursor, coupling agent, and byproducts, leaving only the chemisorbed monolayer. unm.edu |
| 4 | Introduction of deprotection agent vapor (e.g., phosphoric acid). | Strips the protecting groups (like Boc or N,N-dipropyl) from the chemisorbed molecules, exposing new amine (-NH2) groups. unm.edu |
| 5 | Argon (Ar) purge. | Removes residual deprotection agent and byproducts, preparing the surface for the next cycle. unm.edu |
| 6 | Repetition of steps 1-5. | The cycle is repeated to achieve the desired polypeptide film thickness. unm.edu |
This method is not limited to poly-alanine; the process has been successfully extended to other amino acids like polyvaline, demonstrating its versatility in creating a range of polypeptide thin films. unm.edunih.gov
Supramolecular Chemistry and Self-Assembly of this compound Derivatives
Intermolecular Interactions in Supramolecular Systems
The formation and stability of supramolecular structures derived from amino acids are dictated by a synergistic interplay of various weak intermolecular forces. core.ac.ukbath.ac.uk While this compound itself lacks the amide protons necessary for the classic β-sheet hydrogen bonding seen in peptides, its derivatives can be engineered to participate in complex supramolecular systems. The key interactions include:
Hydrogen Bonding: The carboxylic acid group of this compound can act as both a hydrogen bond donor and acceptor, facilitating interactions with other molecules. researchgate.net
Hydrophobic Interactions: The n-propyl groups contribute significantly to the molecule's hydrophobicity, promoting aggregation in polar solvents to minimize contact with water. This is a primary driving force for the self-assembly of many amphiphilic molecules. core.ac.uk
Van der Waals Forces: These non-specific attractive forces are crucial for the close packing of the alkyl chains within the assembled nanostructures. core.ac.uk
Dipole-Dipole Interactions: The polar carboxyl group creates a molecular dipole that can interact with other polar molecules. core.ac.uk
In systems involving aromatic moieties, π-π stacking interactions also become a significant stabilizing force. core.ac.uknih.gov The balance of these non-covalent forces determines the final morphology of the self-assembled structures, which can range from fibers and tubes to vesicles and gels. core.ac.uknih.gov
Table 2: Key Intermolecular Interactions in the Self-Assembly of Amino Acid Derivatives
| Interaction Type | Description | Role in Assembly |
|---|---|---|
| Hydrogen Bonding | Directional interaction between a hydrogen atom and an electronegative atom (O, N). | Provides specificity and structural stability, often forming networks. core.ac.uk |
| Hydrophobic Interactions | Tendency of nonpolar groups (like n-propyl chains) to aggregate in aqueous solution. | A major driving force for initial aggregation and core formation. core.ac.uk |
| π-π Stacking | Attractive, non-covalent interactions between aromatic rings. | Stabilizes structures in derivatives containing phenyl or other aromatic groups. nih.gov |
Ordered Nanofilms and Chiral Selectivity in Clay Interactions
Smectite clays, such as vermiculite, are layered silicates with modifiable interlayer spaces that serve as ideal environments for nanochemistry. nih.gov These nano-confining regions can adsorb organic molecules, like amino acid derivatives, leading to the formation of highly ordered, non-centrosymmetric nanofilms, akin to Langmuir-Blodgett films. nih.gov
Research has shown that when vermiculite clays are treated with small-chain alkyl-ammonium ions (such as n-propyl ammonium), they form ordered systems with expandable nano-pores that readily adsorb amino acids. nih.govnih.gov Crucially, these clay interlayers exhibit chiral selectivity. Experiments using n-propyl ammonium vermiculite gels to adsorb alanine have demonstrated significant chiral enrichment, where either the L- or D-enantiomer is preferentially adsorbed from a racemic solution. nih.gov The chiral enrichment of the supernatant can be up to 1% per pass through the clay. nih.gov
This chiral specificity arises from the interactions between the amino acid and the chirally active nanofilms formed by the initial layer of adsorbed organic molecules. nih.gov Neutron scattering experiments have confirmed this chiral discrimination, showing that the addition of D- and L-enantiomers of an amino acid to a vermiculite gel causes different shifts in the clay's d-spacing, providing real-time evidence of stereoisomeric interaction differences. nih.gov This phenomenon suggests that such clay systems can act as chiral amplifiers, concentrating organic material and selectively interacting with different enantiomers. nih.gov The amphiphilic nature of a molecule like this compound, with its hydrophobic propyl chains and polar amino acid head, makes it a candidate for forming such ordered, chirally selective films within clay interlayers.
Non Clinical Biological and Biochemical Activity
Modulation of Neurotransmitter Systems and Related Biochemical Pathways
While direct studies on N,N-Dipropyl-L-alanine's modulation of neurotransmitter systems are not extensively detailed in available literature, the parent molecule, L-alanine, is known to have roles in neurotransmission. Alanine (B10760859) is considered an inhibitory neurotransmitter in the brain, similar to gamma-aminobutyric acid (GABA) and glycine. researchgate.net It can be synthesized from pyruvate, a key product of glycolysis, and is closely linked to metabolic pathways like glycolysis, gluconeogenesis, and the citric acid cycle. wikipedia.org The glucose-alanine cycle, for instance, involves the transport of alanine from muscle to the liver for gluconeogenesis, highlighting its systemic metabolic importance. wikipedia.orgcreative-proteomics.com
In the brain, alanine is involved in the glutamate/glutamine cycle, which is crucial for neurotransmitter recycling. nih.gov It is suggested to be an important carrier for ammonia (B1221849) transfer between neuronal and glial cells. nih.gov The introduction of N-dipropyl groups could potentially alter its interaction with receptors and transporters involved in these pathways, though specific research on this compound's effects is needed to confirm this.
Influence on Enzyme Specificity and Metabolic Regulation Studies
The influence of N-alkylation on the interaction of alanine with enzymes is a key area of research. For instance, bacterial DD-peptidases, which are involved in cell wall synthesis, show specificity towards peptides ending in D-Ala-D-Ala. unc.edu Studies on the specificity of these enzymes have utilized various peptide mimics to understand how structural changes affect enzyme activity. unc.edu While not directly involving this compound, these studies indicate that modifications to the amino acid structure can significantly impact enzyme-substrate interactions.
L-alanine itself plays a role in metabolic regulation. Prolonged exposure of pancreatic beta-cells to L-alanine can lead to changes in gene expression related to cellular signaling, metabolism, and protein synthesis. nih.gov This suggests that amino acids and their derivatives can have long-term effects on cellular function. nih.gov Alanine metabolism is also a key pathway in various organisms, with enzymes like alanine racemase converting L-alanine to D-alanine, an essential component of bacterial cell walls. ebi.ac.uk
Research on Protein-Ligand Interactions
The study of this compound and related compounds contributes to the broader understanding of protein-ligand interactions. The hydrophobic nature of the dipropyl groups would be expected to influence how the molecule binds to proteins. Hydrophobic amino acids like alanine, isoleucine, leucine, and valine play significant roles in stabilizing protein structure through hydrophobic interactions. nih.gov The addition of alkyl chains, as in this compound, would likely enhance these hydrophobic interactions, potentially altering the binding affinity and specificity for certain protein targets.
Studies on Amino Acid Transport and Metabolism
Amino acid transport across cell membranes is a critical process mediated by various transporter proteins. turkupetcentre.net L-alanine transport is known to be mediated by several systems, including System A, ASC, and L. turkupetcentre.netnih.gov In the liver, L-alanine transport is an active process that requires a sodium ion gradient. nih.gov In the brain, alanine uptake into astrocytes is primarily mediated by the LAT2 isoform of System L, while uptake into neurons involves Na+-dependent transporters. nih.gov
The N,N-dipropyl modification in this compound would likely affect its recognition and transport by these systems. The increased lipophilicity due to the propyl groups might favor transport mechanisms that accommodate larger, more hydrophobic amino acids.
L-alanine metabolism is central to cellular bioenergetics. creative-proteomics.com It is a primary end product of glucose metabolism in some organisms under certain conditions but can also be taken up and utilized as an energy source during periods of starvation. nih.gov The metabolic fate of this compound has not been extensively studied, but it is plausible that the N-alkylation would influence its susceptibility to enzymes involved in alanine metabolism, such as alanine transaminase. creative-proteomics.com
Investigation of N-Alkylated Alaninato Copper(II) Complexes as Superoxide (B77818) Dismutase (SOD)-Mimetics
A significant area of research involving N-alkylated alanine derivatives is their use in forming copper(II) complexes that mimic the activity of the enzyme superoxide dismutase (SOD). tandfonline.com SODs are crucial antioxidant enzymes that protect organisms from the damaging effects of superoxide radicals. nih.gov
Copper(II) complexes with N-alkylated L-alaninates have been synthesized and studied for their potential SOD-mimetic activity. tandfonline.comtandfonline.com The rationale is that increasing the N-alkyl substituent size would enhance the lipophilicity of the copper complexes, potentially improving their ability to access different cellular compartments. tandfonline.com
Studies have shown that the stability of these copper(II) complexes is influenced by the N-alkylation. Potentiometry and voltammetry methods have been used to determine the stability constants of these complexes under physiological conditions. tandfonline.com It was found that chelates formed by copper(II) with mono- and di-alkylated L-alaninates are generally less stable than the parent copper(II) L-alaninate complex. tandfonline.com Interestingly, further lengthening of the alkyl chain beyond diethyl does not significantly alter the stability constants of the copper(II) complexes. tandfonline.comtandfonline.com
The SOD-like activity of various copper complexes, including those with amino acids and dipeptides, has been evaluated. mdpi.com These studies contribute to the development of synthetic compounds that can potentially be used to mitigate oxidative stress.
📊 Interactive Data Table: Stability of Copper(II) Complexes
| Ligand | Stability Characteristic | Reference |
| Mono- and di-alkylated L-alaninates | Less stable than parent Cu(II) L-alaninates | tandfonline.com |
| N-alkylated L-alaninates (diethyl and longer) | No essential change in stability constants with further chain lengthening | tandfonline.comtandfonline.com |
Emerging Research Directions and Future Perspectives
Integration of Artificial Intelligence and Machine Learning in Compound Design
The paradigm of chemical synthesis and drug discovery is being reshaped by the integration of artificial intelligence (AI) and machine learning (ML). preprints.orgtums.ac.ir These computational tools offer the ability to navigate vast chemical spaces, predict molecular properties, and optimize reaction pathways with unprecedented efficiency. preprints.orgnih.gov For a compound like N,N-Dipropyl-L-alanine, AI and ML can be pivotal in designing novel derivatives and optimizing their synthesis.
Machine learning models, particularly deep learning and graph neural networks (GNNs), can analyze the structure of this compound to predict its bioactivity, toxicity, and pharmacokinetic properties (ADME/T). nih.govpnnl.govyoutube.com By inputting the core structure, these models can generate virtual libraries of related compounds with modified alkyl chains or other functional groups, screening them for desired characteristics before any physical synthesis is undertaken. pnnl.govyoutube.com This de novo drug design approach significantly accelerates the discovery of molecules with enhanced potency or specific targeting capabilities. youtube.com
Table 1: Applications of AI/ML in the Design and Synthesis of this compound Derivatives
| AI/ML Application | Description | Potential Impact on this compound Research |
|---|---|---|
| Property Prediction | Utilizes models (e.g., GNNs, CNNs) to forecast biological activity, toxicity, and ADME/T properties from molecular structure. tums.ac.irnih.gov | Rapidly screen virtual derivatives of this compound for therapeutic potential. |
| De Novo Design | Generative models create novel molecular structures based on a desired set of properties or a starting scaffold. pnnl.govyoutube.com | Design new molecules based on the this compound core with optimized efficacy and safety profiles. |
| Retrosynthesis Planning | AI algorithms predict optimal and novel multi-step synthesis pathways for a target molecule. preprints.org | Discover more efficient, sustainable, and cost-effective methods for producing this compound. |
| Reaction Optimization | Machine learning techniques, such as Bayesian optimization, systematically refine reaction conditions to improve yield and purity. preprints.org | Reduce the experimental burden of optimizing the synthesis of this compound, leading to faster process development. |
Novel Applications in Materials Science and Engineering
Amino acids and their derivatives are increasingly recognized as versatile building blocks for advanced materials due to their inherent chirality, biocompatibility, and functional groups. This compound, with its chiral center and hydrophobic N,N-dipropyl groups, presents intriguing possibilities for the development of novel polymers and functionalized surfaces.
One promising area is the synthesis of biocompatible and biodegradable polyamides and polypeptoids. lsu.eduresearchgate.net The incorporation of amino acid residues into polymer backbones can create materials suitable for medical applications, such as drug delivery systems or tissue engineering scaffolds. researchgate.netmdpi.com The N,N-dipropyl substitution on the alanine (B10760859) backbone could be used to precisely control the polymer's properties. For instance, it could enhance hydrophobicity, influencing drug encapsulation and release profiles, or alter the material's thermal and mechanical stability. The absence of a hydrogen-bonding donor on the nitrogen atom, a characteristic of N-substituted polypeptoids, can also lead to enhanced processability and unique secondary structures compared to traditional polypeptides. lsu.edu
Another potential application lies in surface modification. Grafting this compound onto the surface of materials like hydroxyapatite (B223615) for bone implants could improve their biocompatibility and promote better osseointegration. mdpi.com The specific stereochemistry of the L-alanine core combined with the alkyl chains could mediate specific interactions with proteins and cells, enhancing cell adhesion and viability. mdpi.com
Table 2: Potential Materials Science Applications for this compound
| Application Area | Proposed Role of this compound | Potential Properties and Advantages |
|---|---|---|
| Biocompatible Polymers | Monomer unit in the synthesis of polyamides or polypeptoids. lsu.eduresearchgate.net | Tunable hydrophobicity, thermal stability, and biodegradability. Potential for creating stimuli-responsive materials. |
| Drug Delivery Systems | Component of a polymer matrix for encapsulating therapeutic agents. | Enhanced control over drug release kinetics due to the hydrophobic nature of the dipropyl groups. |
| Surface Functionalization | Grafting agent for modifying the surfaces of biomaterials (e.g., implants). mdpi.com | Improved biocompatibility, enhanced cell adhesion, and controlled protein adsorption. |
| Chiral Catalysis | Ligand for asymmetric metal catalysts or as an organocatalyst. | The defined stereocenter could be leveraged for inducing stereoselectivity in chemical reactions. |
Advanced Biocatalytic System Development for this compound Synthesis and Reactions
Traditional chemical synthesis of chiral amines often requires harsh conditions and may lack stereoselectivity. nih.govtandfonline.comnih.gov Biocatalysis, using enzymes to perform chemical transformations, offers a highly efficient, selective, and sustainable alternative. nih.govtandfonline.comnih.govresearchgate.net Developing advanced biocatalytic systems for the synthesis of this compound is a key area for future research.
Enzymes such as amine dehydrogenases (AmDHs) and transaminases (ATAs) are powerful tools for producing chiral amines. nih.govresearchgate.netacs.org While wild-type enzymes may not readily accept the specific substrates required to produce this compound, modern protein engineering techniques like directed evolution and computational redesign can be used to tailor their activity. nih.govtandfonline.comnih.gov By modifying the enzyme's active site, researchers can expand its substrate scope to accommodate the dipropylamine (B117675) moiety and ensure the high stereoselectivity required to produce the pure L-enantiomer.
Recent advances in AI, such as the AlphaFold protein structure prediction tool, have revolutionized enzyme engineering. nih.govresearchgate.net These tools allow for the rational design of biocatalysts with enhanced stability, efficiency, and substrate specificity. nih.gov By applying these computational methods, it is possible to engineer a bespoke enzyme for the reductive amination of a suitable keto-acid with dipropylamine, providing a green and scalable manufacturing route for this compound.
Furthermore, multi-enzyme cascade reactions can be designed to produce chiral amines from simple, inexpensive starting materials in a one-pot process, minimizing downstream processing and waste. acs.org
Table 3: Biocatalytic Strategies for this compound Synthesis
| Biocatalytic Approach | Description | Key Advantages |
|---|---|---|
| Engineered Amine Dehydrogenases (AmDHs) | Reductive amination of a keto-acid precursor using dipropylamine. The enzyme's substrate pocket would be engineered for acceptance of the bulky amine. nih.gov | High stereoselectivity, operates under mild conditions, uses ammonia (B1221849) or amines as nitrogen source. |
| Engineered Transaminases (ATAs) | Transfer of an amino group from a donor molecule to a ketone precursor. Protein engineering can adapt the enzyme for secondary amines. acs.org | Excellent enantioselectivity, avoids the direct use of gaseous ammonia. |
| Directed Evolution | A laboratory process of iterative mutation and selection to evolve enzymes with desired properties, such as improved activity towards non-natural substrates. nih.gov | Creates highly specialized and efficient biocatalysts without needing full rational understanding of the mechanism. |
| Enzymatic Cascades | Combining multiple enzymes in a single pot to perform a multi-step synthesis, often with cofactor recycling systems. acs.org | Increased efficiency, reduced waste, and conversion of simple feedstocks into complex molecules. |
Interdisciplinary Research with this compound as a Core Element
The future of chemical innovation lies in the convergence of different scientific disciplines. This compound is well-positioned to be a core element in interdisciplinary research that merges computational science, materials engineering, and biotechnology.
A synergistic research program could begin with AI and machine learning models predicting novel applications for this compound derivatives, for instance, as components in pH-responsive polymers or as chiral selectors in separation science. Based on these predictions, advanced biocatalytic systems, themselves designed with the aid of computational tools, could be developed to synthesize these target molecules sustainably. nih.gov
The resulting compounds and materials would then be characterized using advanced analytical techniques, with the experimental data fed back into the AI models to refine their predictive power. This closed-loop, data-driven approach—integrating prediction, synthesis, and characterization—can dramatically accelerate the pace of discovery and innovation. Such a project would necessitate collaboration between computational chemists, synthetic chemists, materials scientists, and biochemical engineers, all focused on unlocking the full potential of this versatile chiral building block.
Q & A
Basic: What synthetic routes are commonly employed for preparing N,N-Dipropyl-L-alanine?
This compound is typically synthesized via alkylation of L-alanine with propyl halides under basic conditions. Key steps include:
- Protection of the amino group : Use tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) groups to prevent undesired side reactions .
- Alkylation : Reaction with 1-bromopropane or 1-chloropropane in polar aprotic solvents (e.g., DMF) at 60–80°C .
- Deprotection : Acidic hydrolysis (e.g., HCl/dioxane) to regenerate the free amino acid .
Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) and confirm stereochemistry with chiral chromatography .
Basic: How can researchers characterize the structural integrity of this compound?
A multi-spectroscopic approach is recommended:
- NMR : - and -NMR to confirm propyl group integration and absence of unreacted intermediates. Key signals include δ ~3.2 ppm (N-CH-propyl) and δ ~1.4–1.6 ppm (propyl CH) .
- FTIR : Peaks at ~1650 cm (amide I band) and ~1550 cm (amide II band) indicate secondary amine formation .
- Mass Spectrometry : ESI-MS in positive ion mode to confirm molecular weight (expected [M+H]: ~188.3 g/mol) .
Advanced: What computational methods are suitable for studying this compound’s conformational dynamics?
- Density Functional Theory (DFT) : Optimize geometry at the B3LYP/6-31G(d) level to predict bond angles and torsional barriers .
- Molecular Dynamics (MD) : Simulate solvation in water/ethanol mixtures (AMBER force field) to analyze propyl group flexibility and hydrogen-bonding interactions .
- Free Energy Landscapes : Use metadynamics to map energy minima for rotameric states .
Validate computational results with experimental NMR data (e.g., NOESY for spatial proximity) .
Advanced: How should researchers resolve contradictions in solubility data for this compound across studies?
Contradictions often arise from solvent purity, temperature, or measurement techniques. Mitigation strategies:
- Standardize Protocols : Follow NIH preclinical guidelines for reporting solvent systems (e.g., pH, ionic strength) .
- Control Experiments : Replicate solubility tests in triplicate using Karl Fischer titration for water content correction .
- Cross-Validate Methods : Compare gravimetric analysis with UV-Vis spectrophotometry (λ = 210 nm) .
Advanced: What strategies optimize enantiomeric purity in this compound synthesis?
- Chiral Auxiliaries : Use (S)-BINOL-based catalysts during alkylation to minimize racemization .
- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to hydrolyze undes enantiomers .
- Crystallization : Recrystallize from ethanol/water (4:1 v/v) at low temperatures to isolate the L-isomer .
Monitor enantiomeric excess (ee) via chiral GC or capillary electrophoresis .
Basic: What biological assays are appropriate for preliminary toxicity screening of this compound?
- In Vitro Cytotoxicity : MTT assay on HEK-293 or HepG2 cells (IC determination) .
- Ames Test : Assess mutagenicity using Salmonella typhimurium strains TA98/TA100 .
- Metabolic Stability : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation .
Advanced: How can researchers analyze intermolecular interactions of this compound in supramolecular systems?
- X-ray Crystallography : Resolve crystal structures to identify H-bonding networks or π-stacking with aromatic moieties .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity with cyclodextrins or metal ions (e.g., Cu) .
- Solid-State NMR : Probe -labeled samples to study hydrogen bonding in amorphous phases .
Advanced: What statistical approaches are recommended for validating reproducibility in this compound studies?
- Power Analysis : Calculate sample size using G*Power to ensure statistical significance (α = 0.05, β = 0.2) .
- Bland-Altman Plots : Compare inter-laboratory data to identify systematic biases .
- Principal Component Analysis (PCA) : Reduce dimensionality in spectroscopic datasets to isolate batch variations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
